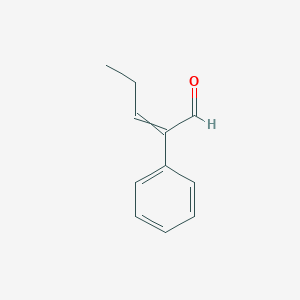

2-Phenyl-2-pentenal

Description

Significance of α,β-Unsaturated Aldehydes in Contemporary Organic Synthesis

α,β-Unsaturated aldehydes are a cornerstone of modern organic synthesis, valued for their versatile reactivity. nih.govfiveable.me The conjugation of the aldehyde's carbonyl group with a carbon-carbon double bond creates a system susceptible to attack by nucleophiles at both the carbonyl carbon and the β-carbon, a reactivity pattern known as vinylogous. wikipedia.org This dual electrophilicity allows for a wide range of chemical transformations, making these compounds valuable building blocks for the construction of more complex molecules. fiveable.memdpi.com They are key intermediates in various reactions, including conjugate additions like the Michael reaction, which is instrumental in forming new carbon-carbon bonds. fiveable.me Furthermore, their ability to act as dienophiles in Diels-Alder reactions, often enhanced by Lewis acid catalysis, underscores their synthetic utility. wikipedia.org The development of efficient methods for synthesizing these compounds, including carbonylation reactions, continues to be an active area of research. rsc.org

Historical and Current Research Trajectories of 2-Phenyl-2-pentenal

Historically, research into 2-phenyl-2-alkenals, the family to which this compound belongs, has been linked to their applications in flavor and fragrance chemistry. google.com For instance, related compounds like 4-methyl-2-phenyl-2-pentenal are known for their cocoa-like aroma. vulcanchem.com Early synthetic methods often involved aldol (B89426) condensation reactions. vulcanchem.com

Current research continues to explore the synthesis and reactivity of this compound and its derivatives. Modern synthetic approaches still heavily rely on the aldol condensation, a classic and efficient method for forming the α,β-unsaturated system. For example, the reaction of benzaldehyde (B42025) with an appropriate aldehyde under basic conditions is a common strategy. Beyond its synthesis, academic interest lies in the compound's participation in various chemical reactions. These include oxidation to form the corresponding carboxylic acid, 2-phenyl-2-pentenoic acid, and reduction to 2-phenyl-2-pentenol. The aldehyde group's reactivity also allows for nucleophilic substitution reactions.

Delineation of Research Focus for this compound in Academic Contexts

In academic settings, the research focus on this compound is primarily centered on its role as a model substrate for studying the reactivity of α,β-unsaturated aldehydes and as an intermediate in the synthesis of more complex organic structures. Investigations into its stereoselective reactions are of particular interest, aiming to control the geometry of the double bond or to introduce chirality. The compound also serves as a subject for spectroscopic and chromatographic analysis, with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) being crucial for its characterization.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol nih.gov |

| Boiling Point | 124–126°C at 14 mmHg |

| Density | 1.005 g/cm³ |

| Refractive Index | 1.551 |

This table presents key physicochemical data for this compound.

Synthetic Approaches to this compound

| Reaction Type | Reagents and Conditions | Notes |

| Aldol Condensation | Benzaldehyde and crotonaldehyde (B89634) with a base catalyst (e.g., sodium hydroxide). | A common and efficient method for forming the α,β-unsaturated system. |

| Aldol Condensation | Phenylacetaldehyde (B1677652) and a lower alkyl aldehyde (e.g., propionaldehyde) in the presence of a basic catalyst. google.com | This reaction proceeds via an aldol condensation mechanism. |

This table summarizes common synthetic routes to this compound.

Key Reactions of this compound

| Reaction Type | Reagent/Conditions | Product(s) |

| Oxidation | O₂ (air exposure) | 2-Phenyl-2-pentenoic acid |

| Reduction | NaBH₄ (methanol, 0–25°C) | 2-Phenyl-2-pentenol |

| Reduction | H₂/Pd-C (1 atm, RT) | 2-Phenylpentanal |

| Aldol Condensation | Propionaldehyde with Pyrrolidine (B122466) catalyst (solvent-free) | Cross-aldol adducts |

This table outlines some of the characteristic chemical reactions of this compound.

Structure

3D Structure

Properties

CAS No. |

3491-63-2 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(Z)-2-phenylpent-2-enal |

InChI |

InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-9H,2H2,1H3/b11-6+ |

InChI Key |

YPAJRUMMODCONM-IZZDOVSWSA-N |

SMILES |

CCC=C(C=O)C1=CC=CC=C1 |

Isomeric SMILES |

CC/C=C(\C=O)/C1=CC=CC=C1 |

Canonical SMILES |

CCC=C(C=O)C1=CC=CC=C1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 2 Pentenal and Its Chemical Derivatives

Direct Synthesis Pathways to 2-Phenyl-2-pentenal

The most straightforward methods for preparing this compound involve the coupling of simpler, readily available precursors.

A retrosynthetic analysis of this compound logically disconnects the α,β-carbon-carbon double bond. This disconnection points to an aldol-type condensation reaction as the most direct synthetic route. The key precursors identified through this analysis are an aromatic aldehyde and an aliphatic aldehyde. Specifically, the reaction would involve benzaldehyde (B42025) and pentanal. This approach is a variant of the Claisen-Schmidt condensation, which involves the reaction of an enolizable aldehyde with an aromatic aldehyde that cannot enolize.

Alternative disconnections could envision Wittig-type reactions or cross-coupling strategies, though the aldol (B89426) condensation remains the most common and efficient method cited for this particular compound.

Condensation Reactions:

The primary route for synthesizing this compound is the aldol condensation of benzaldehyde and pentanal. This reaction is typically catalyzed by a base, which deprotonates the α-carbon of pentanal to form an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated aldehyde, this compound. google.com

Nitrogenous organic bases are particularly effective catalysts for this transformation, offering mild reaction conditions and high selectivity. The reaction can often be performed with minimal or no solvent, which simplifies purification and reduces waste.

Interactive Table 1: Catalytic Conditions for Aldol Condensation Synthesis of this compound

| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Piperidine | 20–25 | 0.5 | 96.4 | 97.8 | Faster reaction, good selectivity |

| Morpholine | 20–25 | 2 | 96.9 | 97.5 | Balanced reactivity and purity |

Other condensation strategies, such as the Knoevenagel condensation, provide alternative routes, though they may involve more complex procedures.

Cross-Coupling Approaches:

Modern synthetic methods offer advanced alternatives to classical condensation reactions. Ruthenium-catalyzed cross-dehydrogenative coupling of two different primary alcohols can produce α-substituted α,β-unsaturated aldehydes. mdpi.comresearchgate.net This cascade reaction involves the in situ generation of a nonenolizable aldehyde from one alcohol, which then reacts with the enolate formed from the second alcohol. mdpi.comresearchgate.net While not specifically detailed for this compound, this strategy represents a viable and atom-economical approach to similar structures.

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of its analogues often requires precise control over stereochemistry. Methodologies for achieving asymmetric induction and diastereoselective control are crucial for accessing optically active α,β-unsaturated aldehydes.

Asymmetric induction is employed to create new stereocenters with a preference for one enantiomer. Organocatalysis has emerged as a powerful tool for these transformations.

Organocatalytic Reactions: Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, can catalyze the direct asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones. researchgate.net This process generates synthetically useful chiral products with high enantioselectivities. researchgate.net Similarly, a copper(I)-catalyzed direct vinylogous aldol reaction (DVAR) between β,γ-unsaturated esters and various aldehydes allows for the asymmetric synthesis of chiral α,β-unsaturated δ-lactones. acs.orgnih.gov

Enantioselective Peroxidation: A highly enantioselective organocatalytic peroxidation of enals provides an effective route to chiral endoperoxides, which are core structures in several anticancer natural products. organic-chemistry.org This highlights the utility of asymmetric catalysis in transforming α,β-unsaturated aldehydes into complex, biologically relevant molecules. organic-chemistry.org

Diastereoselective strategies are used to control the relative stereochemistry of multiple stereocenters within a molecule.

Cycloaddition Reactions: The reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst provides stereocontrolled access to chiral 1,3-cyclohexadienal backbones. plos.org Furthermore, the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes (derived from α,β-unsaturated aldehydes like (E)-2-pentenal) and azomethine ylides can produce densely substituted pyrrolidines with excellent diastereoselectivity. acs.org

Conjugate Addition: Diastereoselective conjugate addition reactions using α,β-unsaturated amides and lactams, which are structurally related to α,β-unsaturated aldehydes, are well-established. beilstein-journals.org Chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, can direct the stereochemical outcome of these reactions effectively. beilstein-journals.org

Derivatization of this compound for Advanced Synthetic Targets

This compound is a versatile building block in organic synthesis due to its reactive α,β-unsaturated aldehyde functionality. It can undergo a variety of transformations to produce more complex molecules.

Key reactions include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, such as phenylpentanoic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form either the allylic alcohol (2-phenyl-2-pentenol) or, under more vigorous conditions, the fully saturated alcohol (2-phenylpentanol). Typical reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: As an electrophile, it readily participates in nucleophilic substitution reactions, particularly Michael additions, where nucleophiles add to the β-carbon.

Interactive Table 2: Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Phenylpentanoic acid |

| Reduction | NaBH₄ or LiAlH₄ | 2-Phenylpentanol |

These derivatization reactions make this compound a valuable intermediate for synthesizing a wide range of more complex organic compounds.

Chemical Transformations of the Carbonyl Moiety (e.g., Oxime and Thiosemicarbazone Formation)

The carbonyl group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxime Formation: The reaction of an aldehyde or ketone with hydroxylamine (B1172632) leads to the formation of an oxime. In the case of this compound, this reaction would yield this compound oxime. A related compound, 4-Oxo-2-phenyl-2-pentenal oxime, is documented in chemical databases. nih.gov

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide (B42300) and 4-methyl-2-phenyl-2-pentenal | Methanol | Reflux for 2-3 hours | 56% | iucr.orgiucr.org |

Reactions at the α,β-Unsaturated Site (e.g., Conjugate Additions)

The α,β-unsaturated system in this compound provides another reactive site for chemical modifications, most notably through conjugate addition reactions.

Conjugate Addition: This class of reactions involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. soka.ac.jp This reaction, also known as Michael addition, is a fundamental carbon-carbon bond-forming process in organic synthesis. conicet.gov.ar The extended conjugation in this compound, involving the phenyl ring, the double bond, and the carbonyl group, makes it a suitable substrate for such reactions.

The addition of organocuprates, a type of organometallic reagent, to α,β-unsaturated carbonyl compounds is a widely used method for conjugate addition. conicet.gov.ar Studies have investigated the conjugate addition of various nucleophiles to similar α,β-unsaturated aldehydes, highlighting the potential for this reaction type with this compound. conicet.gov.ar The regioselectivity of the addition (1,4- versus 1,2-addition) can often be controlled by the choice of reagents and reaction conditions. arkat-usa.org For instance, the use of certain additives like trimethylsilyl (B98337) chloride (TMSCl) can significantly influence the outcome of the reaction, favoring the conjugate addition product. conicet.gov.ar

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound. Both organocatalytic and transition metal-catalyzed methods have been developed.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. These methods often provide high levels of stereoselectivity.

Aldol condensation is a primary method for synthesizing this compound, where benzaldehyde reacts with an aliphatic aldehyde like pentanal. This reaction can be catalyzed by organic bases such as pyrrolidine (B122466) and piperidine, which offer mild conditions and high selectivity, leading to yields often exceeding 95%. The use of amino acids, such as proline, as catalysts in aldol condensations is also a well-established organocatalytic strategy. researchgate.net

Transition Metal Catalysis for Bond Formation

Transition metal catalysts are instrumental in a variety of bond-forming reactions, including those used to synthesize this compound.

Advanced synthetic routes can involve metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce the phenyl group onto a pentenal framework. These methods typically employ palladium (Pd) or nickel (Ni) catalysts with specialized ligands and can offer high regio- and stereoselectivity. Transition metal complexes are also utilized in the transposition of allylic alcohols to carbonyl compounds, a transformation relevant to the synthesis of aldehydes and ketones.

| Catalytic Approach | Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Organocatalysis | Pyrrolidine, Piperidine | Aldol Condensation | Mild conditions, high selectivity, yields >95% | |

| Transition Metal Catalysis | Palladium (Pd), Nickel (Ni) | Cross-Coupling (e.g., Suzuki, Heck) | High regio- and stereoselectivity |

Reaction Mechanisms and Mechanistic Studies of 2 Phenyl 2 Pentenal

Electrophilicity and Nucleophilic Attack on the α,β-Unsaturated System

The defining feature of 2-phenyl-2-pentenal's reactivity is the electrophilic nature of its conjugated system. The electronegative oxygen atom of the carbonyl group withdraws electron density from both the carbonyl carbon (C1) and, through resonance, the β-carbon (C3) of the double bond. libretexts.orgopenstax.org This electron delocalization creates two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. jove.com

The electrophilicity of these sites can be influenced by several factors:

Resonance: The extended conjugation involving the phenyl ring, the C=C double bond, and the carbonyl group delocalizes the positive charge, stabilizing the molecule and influencing the relative electrophilicity of the carbonyl carbon and the β-carbon.

Inductive Effects: The phenyl group exerts an electron-withdrawing inductive effect, which can further enhance the electrophilicity of the conjugated system.

Steric Hindrance: The bulky phenyl group at the α-position can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially favoring attack at the less hindered β-carbon. quora.comrflow.ai

The nature of the nucleophile is a critical determinant of the reaction pathway. numberanalytics.com Strong, "hard" nucleophiles tend to attack the more polarized carbonyl carbon (1,2-addition), while weaker, "soft" nucleophiles favor attack at the β-carbon (1,4- or conjugate addition). jove.comfiveable.me Solvent polarity and temperature can also influence the course of the reaction by affecting the stability of the transition states and the reactivity of the nucleophile. numberanalytics.com

Mechanistic Pathways of Conjugate (Michael) Addition Reactions

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. The mechanism generally proceeds through the following steps:

Nucleophilic Attack: A nucleophile, often a stabilized enolate or other soft nucleophile, attacks the electrophilic β-carbon. libretexts.orgspcmc.ac.in This breaks the π-bond of the C=C double bond, and the electrons are pushed onto the electronegative oxygen atom, forming a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid, at the α-carbon to yield the final 1,4-addition product. libretexts.orgpressbooks.pub

A wide variety of nucleophiles can participate in Michael additions, including:

Enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), which are particularly effective Michael donors due to their stabilized nature. libretexts.orglibretexts.org

Organocuprates (Gilman reagents), which are soft organometallic nucleophiles that selectively deliver an alkyl or aryl group to the β-position. libretexts.orgpressbooks.pub

Amines, thiols, and cyanides, which are also capable of undergoing conjugate addition. fiveable.mepressbooks.pub

The Michael reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. spcmc.ac.in The stereochemistry of the reaction can be influenced by the structure of the reactants and the reaction conditions, potentially leading to the formation of new chiral centers. libretexts.org

Pericyclic Reactions: Diels-Alder and Related Cycloadditions

As an α,β-unsaturated aldehyde, this compound can potentially act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition involves the reaction of a conjugated diene with an electron-deficient alkene (the dienophile) to form a six-membered ring. The electron-withdrawing nature of the aldehyde group in this compound activates the double bond for this type of reaction.

The mechanism of the Diels-Alder reaction is concerted, meaning that the new single bonds are formed simultaneously in a single step through a cyclic transition state. scribd.com The stereochemistry of the reactants is retained in the product. While specific studies on the Diels-Alder reactions of this compound are not extensively detailed in the provided search results, the general principles of such reactions with α,β-unsaturated aldehydes are well-established. The phenyl group at the α-position would be expected to influence the facial selectivity of the diene's approach due to steric hindrance, potentially favoring the formation of one diastereomer over another.

Other pericyclic reactions, such as [3+2] cycloadditions, could also involve this compound. For instance, theoretical studies have been conducted on the [3+2] cycloaddition reactions of α,β-unsaturated selenoaldehydes with nitrones and nitrile oxides, indicating the possibility of forming five-membered heterocyclic rings. scielo.org.mx

Competing 1,2-Addition Pathways to the Carbonyl Group

While conjugate addition is a major reaction pathway for this compound, direct nucleophilic attack at the carbonyl carbon (1,2-addition) is a competing process. jove.compressbooks.pub The regioselectivity of the nucleophilic attack is a delicate balance of several factors:

| Factor | Favors 1,2-Addition (Direct Addition) | Favors 1,4-Addition (Conjugate Addition) |

| Nucleophile | Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithium compounds) jove.comchemistrysteps.com | Weak, "soft" nucleophiles (e.g., organocuprates, amines, thiols, enolates) jove.comchemistrysteps.com |

| Substrate | Less steric hindrance at the carbonyl carbon | More steric hindrance at the carbonyl carbon |

| Reaction Conditions | Low temperatures often favor the kinetically controlled 1,2-adduct. | Higher temperatures can favor the thermodynamically more stable 1,4-adduct. |

| Catalyst | Lewis acids can activate the carbonyl group, promoting 1,2-addition. researchgate.net | Certain catalysts can direct the reaction towards 1,4-addition. |

The mechanism for 1,2-addition involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. jove.com Subsequent protonation of the alkoxide yields an alcohol. In the case of this compound, 1,2-addition would result in the formation of a substituted allylic alcohol. The steric bulk of the phenyl group at the α-position and the ethyl group at the β-position likely play a significant role in disfavoring 1,2-addition for many nucleophiles.

Hydrogenation and Hydrodeoxygenation Reaction Mechanisms

The hydrogenation of α,β-unsaturated aldehydes like this compound is a complex process that can yield several different products depending on the catalyst and reaction conditions. escholarship.org The primary goal is often the selective hydrogenation of either the C=C double bond or the C=O carbonyl group. bohrium.comacs.org

The main hydrogenation pathways are:

Hydrogenation of the C=C bond: This leads to the formation of the corresponding saturated aldehyde, 2-phenylpentanal. This is often the thermodynamically favored product. escholarship.org

Hydrogenation of the C=O bond: This results in the formation of the unsaturated alcohol, 2-phenyl-2-penten-1-ol. This is a valuable product but often more challenging to obtain selectively. escholarship.org

Complete hydrogenation: Both the C=C and C=O bonds are hydrogenated, yielding the saturated alcohol, 2-phenylpentan-1-ol.

The mechanism of heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism, which involves: wikipedia.org

Adsorption of the unsaturated aldehyde and hydrogen onto the catalyst surface.

Dissociation of molecular hydrogen into hydrogen atoms on the catalyst.

Stepwise addition of hydrogen atoms to the adsorbed molecule.

The selectivity of the hydrogenation is highly dependent on the nature of the catalyst. For instance, platinum and palladium catalysts often show a preference for hydrogenating the C=C bond, while copper-based catalysts can be more selective for the C=O bond. researchgate.net The support material for the catalyst can also play a crucial role by influencing the adsorption geometry of the substrate. researchgate.net

Hydrodeoxygenation, the removal of the oxygen atom, is another possible reaction pathway, particularly at higher temperatures. researchgate.net This can lead to the formation of hydrocarbons. Recent research has focused on developing catalysts that can selectively deoxygenate α,β-unsaturated carbonyls to alkenes. researcher.liferesearchgate.net

Radical Reactions Involving this compound

In addition to ionic reactions, this compound can also participate in radical reactions. The presence of the C=C double bond makes it susceptible to attack by free radicals. The addition of a free radical to the double bond generates a new radical intermediate, which can then propagate a chain reaction. inflibnet.ac.in

The regioselectivity of radical addition to α,β-unsaturated carbonyl compounds can be complex. Theoretical studies on similar systems, such as cinnamaldehyde, have shown that both 1,2- and 1,4-radical additions are possible. researchgate.net The outcome can depend on the nature of the radical and the subsequent reaction steps. For example, some radical additions to α,β-unsaturated aldehydes have been shown to favor 1,2-addition, while additions to α,β-unsaturated esters favor 1,4-addition. researchgate.net

Acyl radicals, which can be generated from aldehydes, can also add to alkenes in a radical chain process. inflibnet.ac.in This suggests that under the right conditions, this compound could potentially react with other radical species or even itself in polymerization-type reactions.

Theoretical Insights into Transition State Geometries and Reaction Energetics

Computational chemistry provides valuable insights into the mechanisms of reactions involving this compound by allowing for the study of transition state geometries and reaction energetics. Density Functional Theory (DFT) is a commonly used method for these investigations. rsc.orgrsc.org

Theoretical studies can help to:

Predict Regioselectivity: By calculating the activation energies for competing pathways (e.g., 1,2- vs. 1,4-addition), it is possible to predict which product will be favored under kinetic control. rsc.org For example, DFT calculations have been used to rationalize the preference for 1,4-hydroboration over 1,2-hydroboration for α,β-unsaturated esters. rsc.org

Understand Catalyst Effects: Computational models can elucidate the role of catalysts by modeling the interaction of the catalyst with the substrate and its effect on the transition state energies. scielo.brrsc.org

Analyze Stereoselectivity: The geometries of transition states can reveal the origins of stereoselectivity in reactions, such as the facial selectivity in Diels-Alder reactions or the formation of chiral centers in Michael additions. nih.gov

Investigate Reaction Mechanisms: Theoretical calculations can support or refute proposed reaction mechanisms by comparing the calculated energy profiles with experimental observations. scielo.org.mxmdpi.com

For example, theoretical studies on the ozonolysis of pentenals have used DFT to investigate the reaction mechanism and kinetics, providing insights into the formation of Criegee intermediates. researchgate.net Similarly, computational studies on the excited state intramolecular proton transfer (ESIPT) of related phenyl-containing compounds have used theoretical methods to understand the influence of the phenyl group on the reaction dynamics. acs.org

Structural Elucidation and Conformational Analysis of 2 Phenyl 2 Pentenal and Its Adducts

Isomerism of 2-Phenyl-2-pentenal (E/Z configurations)

This compound is an α,β-unsaturated aldehyde characterized by the presence of a carbon-carbon double bond in conjugation with the aldehyde functional group. Due to the substitution pattern around the C=C double bond, where both olefinic carbons are bonded to two different groups, the compound exhibits geometric isomerism. The two possible isomers are designated as (E) and (Z) configurations. orgosolver.comnih.gov

The designation depends on the priority of the substituents on each carbon of the double bond, according to the Cahn-Ingold-Prelog rules. For this compound, the substituents are a phenyl group and an aldehyde group on one carbon, and an ethyl group and a hydrogen atom on the other. The (E)-isomer has the higher priority groups (the phenyl group and the ethyl group) on opposite sides of the double bond, while the (Z)-isomer has them on the same side. Commercial preparations of this compound are often available as a mixture of these (E) and (Z) isomers. researchgate.netiucr.orgmsu.edu

Conformational Preferences and Rotational Isomerism

The conjugated C=C-C=O system can exist in two primary planar conformations: s-trans and s-cis, referring to the arrangement around the central C-C single bond. The relative stability of these conformers is influenced by a balance between the stabilizing effects of conjugation, which favors planarity, and destabilizing steric hindrance between substituents. In this compound, steric clashes between the phenyl group, the ethyl group, and the aldehyde's oxygen atom would significantly influence which conformer is preferred.

Furthermore, another key conformational aspect is the rotation of the phenyl group around the single bond connecting it to the double bond. Complete coplanarity between the phenyl ring and the C=C double bond would maximize π-orbital overlap, but is often hindered by steric interactions. cdnsciencepub.comacs.org This steric hindrance can lead to a non-planar, twisted conformation where the phenyl ring is rotated out of the plane of the conjugated system. The final, most stable conformation of the molecule is a result of the interplay between these electronic and steric factors. orgosolver.comlibretexts.org

Crystal Structure Analysis of this compound Derivatives

While the crystal structure of this compound itself is not detailed in the available literature, analysis of its derivatives provides crucial information about molecular geometry and packing. A notable example is the crystal structure of 4-methyl-2-phenylpent-2-enal (B1580967) thiosemicarbazone, an adduct of a closely related aldehyde. researchgate.netiucr.orgiucr.org

Molecular Geometry and Bond Lengths/Angles

X-ray diffraction studies of 4-methyl-2-phenylpent-2-enal thiosemicarbazone provide precise data on its molecular geometry. The thiosemicarbazone moiety exhibits bond lengths consistent with other known thiosemicarbazone structures, reflecting the conjugated nature of this fragment. researchgate.netiucr.orgiucr.org

Table 1: Selected Bond Lengths in 4-Methyl-2-phenylpent-2-enal Thiosemicarbazone

| Bond | Length (Å) |

|---|---|

| C1=S1 | 1.689 (3) |

| C1–N2 | 1.352 (3) |

| N2–N3 | 1.376 (3) |

| C2=N3 | 1.270 (3) |

Data sourced from crystallographic analysis of the thiosemicarbazone derivative. researchgate.netiucr.org

Dihedral Angles and Planarity of Conjugated Systems

The planarity of the conjugated system is a key feature. In the crystal structure of 4-methyl-2-phenylpent-2-enal thiosemicarbazone, the thiosemicarbazone portion of the molecule is nearly planar, which is attributed to the extended electron conjugation along this backbone. researchgate.netiucr.orgiucr.org However, significant twisting is observed between this plane and the phenyl ring.

Table 2: Key Dihedral Angle in 4-Methyl-2-phenylpent-2-enal Thiosemicarbazone

| Groups | Dihedral Angle (°) |

|---|---|

| Thiosemicarbazone Moiety & Phenyl Ring | 53.15 (12) |

This angle indicates a substantial twist from a fully coplanar arrangement, likely due to steric hindrance. researchgate.netiucr.orgiucr.org

Intermolecular Interactions in Crystalline Phases (e.g., Hydrogen Bonding Networks)

The packing of molecules in a crystal is governed by various intermolecular forces. In the crystal of 4-methyl-2-phenylpent-2-enal thiosemicarbazone, hydrogen bonding plays a dominant role in the supramolecular assembly. researchgate.netiucr.orgiucr.org Specifically, N—H···S hydrogen bonds are the primary interaction, linking molecules into specific, repeating patterns.

The molecules first form inversion dimers through pairwise N—H···S bonds. These dimers are then further connected by another set of N—H···S bonds, extending the structure into two-dimensional sheets that propagate along the (100) crystallographic plane. researchgate.netiucr.orgiucr.org Interestingly, the analysis of this particular crystal structure revealed no significant π–π stacking interactions between the phenyl rings, despite their presence in the molecule. researchgate.netiucr.org

Table 3: Hydrogen-Bond Geometry in Crystalline 4-Methyl-2-phenylpent-2-enal Thiosemicarbazone

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1A···S1 | 0.86 (2) | 2.56 (2) | 3.409 (3) | 168 (3) |

| N2—H2A···S1 | 0.88 (2) | 2.59 (2) | 3.456 (2) | 167 (2) |

D = donor atom, A = acceptor atom. Data specifies the geometry of the intermolecular hydrogen bonds. iucr.org

Advanced Analytical Characterization Methods for 2 Phenyl 2 Pentenal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Phenyl-2-pentenal. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons.

¹H NMR: In the proton NMR spectrum of this compound, specific resonances are expected that correspond to the different types of protons in the molecule. The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.0 ppm. The vinyl proton (=CH-) on the third carbon would likely appear as a triplet between δ 6.0 and 7.5 ppm due to coupling with the adjacent methylene (B1212753) protons. The protons of the phenyl group would produce signals in the aromatic region (δ 7.0-7.5 ppm). The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would be found in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm). The carbons of the C=C double bond and the aromatic phenyl ring would resonate in the δ 120-150 ppm range. The aliphatic carbons of the ethyl group would appear at the most upfield positions.

While specific experimental spectra for this compound are not widely published, the expected chemical shift ranges are well-established based on the analysis of similar α,β-unsaturated aldehydes. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound

| Assignment | Nucleus | Predicted Chemical Shift (ppm) |

| Aldehyde | ¹H | 9.5 - 10.0 |

| Phenyl | ¹H | 7.0 - 7.5 |

| Vinyl | ¹H | 6.0 - 7.5 |

| Methylene (Ethyl) | ¹H | 2.2 - 2.6 |

| Methyl (Ethyl) | ¹H | 1.0 - 1.3 |

| Carbonyl (Aldehyde) | ¹³C | 190 - 200 |

| Phenyl & Vinyl | ¹³C | 120 - 150 |

| Methylene (Ethyl) | ¹³C | 20 - 30 |

| Methyl (Ethyl) | ¹³C | 10 - 15 |

Mass Spectrometry Techniques for Molecular Structure and Fragmentation Analysis (e.g., GC-MS, HPLC-HRMS, Collision Cross Section)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound is first separated from other components in a gas chromatograph before being ionized and detected by the mass spectrometer. Using electron impact (EI) ionization at a standard energy of 70 eV, a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound (160.22 g/mol ) would be observed at a mass-to-charge ratio (m/z) of 160. fishersci.comuni-saarland.de The fragmentation of aldehydes is well-characterized; common fragmentation pathways for this compound would include the loss of a hydrogen atom (M-1) to give a peak at m/z 159, or the loss of the entire formyl radical (-CHO) (M-29) resulting in a fragment at m/z 131. libretexts.org

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS): For enhanced accuracy, HPLC-HRMS can be employed. This technique provides a highly precise mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₂O). ebi.ac.ukscispace.com This is particularly useful in complex matrices where multiple compounds may have the same nominal mass.

Collision Cross Section (CCS): Ion mobility-mass spectrometry can provide an additional dimension of characterization through the measurement of the Collision Cross Section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for different adducts of this compound have been calculated and serve as a valuable identification parameter. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.09610 | 135.4 |

| [M+Na]⁺ | 183.07804 | 148.4 |

| [M+NH₄]⁺ | 178.12264 | 144.2 |

| [M-H]⁻ | 159.08154 | 137.6 |

| [M]⁺ | 160.08827 | 137.8 |

Data sourced from PubChemLite. uni.lu

Chromatographic Separations for Purity and Isomer Analysis (e.g., GC, HPLC, GC×GC)

Chromatography is fundamental for separating this compound from reaction mixtures or natural extracts, assessing its purity, and resolving its geometric isomers ((E) and (Z)).

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for determining the purity of volatile compounds like this compound. Commercial specifications often cite a purity of ≥90%, as determined by GC area percent. thermofisher.comvwr.com A non-polar capillary column, such as one with a poly(5% phenyl/95% dimethyl arylene siloxane) stationary phase, is typically used, with separation based on boiling point and polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is particularly suited for the analysis of the (E) and (Z) isomers of this compound, which may be difficult to separate by GC. Reversed-phase (RP) HPLC methods, often using a C18 or a phenyl-based column with a mobile phase of acetonitrile (B52724) and water, are effective. sielc.comsielc.com For challenging isomer separations, columns with enhanced shape selectivity, such as C30 phases, can provide superior resolution. hplc.eu

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex samples, such as essential oils or flavor extracts, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. researchgate.netplos.org In this technique, the effluent from a primary column is subjected to a second, orthogonal separation on a different column (e.g., non-polar followed by polar). nih.gov This spreads the components across a two-dimensional plane, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional analysis.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure as an α,β-unsaturated aromatic aldehyde. thermofisher.com

Key expected vibrational frequencies include a strong absorption band for the C=O stretch of the conjugated aldehyde, typically found around 1680-1700 cm⁻¹. The C=C double bond of the pentenal chain will show a stretching vibration in the 1620-1640 cm⁻¹ region. The aldehydic C-H bond exhibits characteristic stretches near 2820 cm⁻¹ and 2720 cm⁻¹. Finally, absorptions corresponding to the aromatic C=C stretching and C-H out-of-plane bending will confirm the presence of the phenyl group.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| C=O Stretch (conjugated) | Aldehyde | 1680 - 1700 |

| C=C Stretch | Alkene | 1620 - 1640 |

| C-H Stretch | Aldehyde | ~2820 and ~2720 |

| C=C Stretch | Aromatic Ring | ~1600 and ~1475 |

| C-H Bending (out-of-plane) | Aromatic Ring | 750 - 810 |

X-ray Diffraction for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique provides precise bond lengths, bond angles, and conformational details.

As this compound is a liquid at room temperature, it cannot be directly analyzed by this method. fishersci.com However, if a suitable solid, crystalline derivative of this compound could be prepared, X-ray diffraction would provide an unambiguous assignment of its geometric configuration ((E) or (Z) isomer). This is achieved by reacting the aldehyde with a chiral derivatizing agent to form a diastereomeric crystalline solid. The analysis of this solid can then reveal the stereochemistry of the original molecule. This approach has been successfully used to confirm the structures of reactive intermediates in organocatalysis, such as crystalline iminium salts and enamines derived from various aldehydes. ethz.chcollectionscanada.gc.ca Therefore, while not directly applicable to the liquid compound itself, X-ray diffraction remains the gold-standard technique for the ultimate stereochemical proof via a solid derivative.

Theoretical and Computational Chemistry Studies of 2 Phenyl 2 Pentenal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, yielding information about electron distribution and orbital energies. researchgate.net

For 2-Phenyl-2-pentenal, these calculations can elucidate its electronic structure. The distribution of electron density, visualized through electrostatic potential maps, can identify electrophilic and nucleophilic sites, which is crucial for predicting reactivity. The carbonyl carbon of the aldehyde group is expected to be an electrophilic site, while the phenyl ring and the C=C double bond are regions of higher electron density.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting how the molecule will interact with other reagents. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. While specific studies on this compound are not widely published, research on analogous compounds, such as 2-phenyl-2-(α-tolyl-amino)acetonitrile, utilizes DFT methods (e.g., B3LYP functional) to determine these FMOs and predict reactivity, demonstrating a standard computational approach. indexcopernicus.com

Table 1: Representative Quantum Chemical Calculation Parameters This table illustrates typical parameters used in DFT calculations for organic molecules.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Method | The theoretical model used for the calculation. | DFT (Density Functional Theory) |

| Functional | The approximation used for the exchange-correlation energy in DFT. | B3LYP, M06-2X |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311++G(d,p) researchgate.net |

| Solvation Model | Method to simulate the effect of a solvent. | PCM (Polarizable Continuum Model) |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies, providing a detailed mechanistic understanding.

For this compound, several reaction types can be modeled:

Oxidation: The reaction with oxidants like OH radicals is critical in atmospheric chemistry and biological systems. Studies on related unsaturated aldehydes like acrolein and crotonaldehyde (B89634) show that OH can either abstract the aldehydic hydrogen or add to the C=C double bond. acs.org Computational models can determine the branching ratios of these pathways by calculating the energy barriers for each. acs.org

Reduction: The selective reduction of the aldehyde or the C=C double bond can be investigated. Modeling can predict which functional group is more susceptible to a given reducing agent by comparing the activation energies for the respective transition states.

Cycloadditions: The conjugated system can participate in cycloaddition reactions. DFT calculations have been successfully used to investigate the mechanism and regioselectivity of such reactions in similar systems. researchgate.net

Photolysis: The Norrish Type II reaction, an intramolecular γ-hydrogen abstraction, is a known photochemical process for larger carbonyl compounds. chemrxiv.org Computational studies can determine the reaction thresholds on both singlet and triplet energy surfaces, predicting the likelihood of such photoreactions for this compound. chemrxiv.org

These models typically involve geometry optimization of reactants, products, and transition states. Frequency calculations are then performed to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Molecular Dynamics Simulations for Conformational Landscapes

This compound possesses conformational flexibility due to the rotation around several single bonds, such as the C-C bond connecting the phenyl ring to the vinyl group and the bonds within the pentenal chain. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. acs.org

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This generates a trajectory of the molecule's dynamic behavior, revealing which conformations are most stable and how the molecule transitions between them. Key insights from MD simulations include:

Preferred Conformations: Identifying the lowest-energy conformers in a given environment (e.g., gas phase or a specific solvent).

Rotational Barriers: Calculating the energy required to rotate around specific bonds.

Solvation Effects: Understanding how the presence of a solvent influences the conformational equilibrium. Studies have shown that explicit solvation models in MD can provide more accurate results than implicit models for certain properties. acs.org

While specific MD studies on this compound are scarce, the methodology has been applied to a vast range of organic molecules to understand their structure-function relationships, including how a molecule fits into an enzyme's active site. nih.govdiva-portal.org

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals. psu.eduuobasrah.edu.iq For complex molecules, this predictive power is essential for distinguishing between isomers.

Vibrational Spectroscopy (IR): The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. These can be used to generate a theoretical infrared (IR) spectrum. Key vibrational modes for this compound would include the C=O stretch of the aldehyde, the C=C stretches of the vinyl group and the phenyl ring, and C-H bending modes. Comparing the calculated spectrum to an experimental one helps in assigning specific absorption bands to molecular motions.

Table 2: Predicted Spectroscopic Data vs. Experimental Data This is a representative table illustrating how computational predictions are compared with experimental results. Actual dedicated studies for this compound are limited.

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|---|

| ¹H (Aldehyde) | Typically calculated using DFT/GIAO | ~9.5-10.5 |

| ¹³C (Carbonyl) | Typically calculated using DFT/GIAO | ~190-200 |

| C=O Stretch | Calculated via frequency analysis | ~1680-1710 |

| C=C Stretch | Calculated via frequency analysis | ~1600-1650 |

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a physical property. These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure.

For a class of compounds like aldehydes, QSAR can provide mechanistic insights into their mode of action. A study on the aquatic toxicity of aldehydes developed a robust QSAR model that can be applied to this compound. oup.com The model found that toxicity was well-described by two key descriptors:

log K_ow_ (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which governs its ability to cross biological membranes.

Donor Delocalizability (D_O-atom_): A quantum chemical descriptor that quantifies the reactivity of the carbonyl oxygen atom.

The resulting general QSAR equation for aldehyde aquatic toxicity was formulated as: log(1/EC50) = -0.244 + 0.505 * log K_ow_ + 14.315 * D_O-atom_ oup.com

This model demonstrates that the toxicity of aldehydes is a function of both their ability to reach a target site (hydrophobicity) and their intrinsic chemical reactivity. Similar QSAR studies have been performed on other series of phenyl-containing compounds to predict properties like anticancer activity, highlighting the importance of steric and electronic descriptors. researchgate.netnih.gov

Applications of 2 Phenyl 2 Pentenal in Advanced Organic Synthesis and Materials Research

Building Block for Complex Natural Products and Synthetic Molecules

The strategic placement of functional groups in 2-Phenyl-2-pentenal makes it a valuable starting material or intermediate for constructing more intricate molecular architectures. While it is a synthetic compound, its reactive nature allows for its incorporation into synthetic pathways aimed at producing complex organic molecules. Organic chemists utilize it as a foundational piece, modifying its structure through various reactions to build larger, more complex frameworks. Its role as an intermediate is critical in multi-step syntheses where its aldehyde and alkene functionalities can be selectively transformed. For instance, the related compound 4-Methyl-2-phenyl-2-pentenal, which shares the core 2-phenyl-2-alkenal structure, is noted for its utility in creating complex molecules for the pharmaceutical and fine chemical industries. chemicalbull.comvulcanchem.com

Reagent in Diverse Organic Transformations and Methodology Development

This compound's reactivity is central to its application as a reagent in a variety of organic reactions. The electrophilic nature of both the carbonyl carbon and the β-carbon of the unsaturated system allows it to participate in numerous transformations.

Key reactions involving this compound include:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-phenyl-2-pentenoic acid. This transformation is typically achieved using oxidizing agents like potassium permanganate (B83412).

Reduction: Selective reduction of this compound can yield different products depending on the reagent used. Sodium borohydride (B1222165) (NaBH₄) typically reduces the aldehyde to an alcohol, preserving the double bond to form 2-phenyl-2-pentanol. In contrast, catalytic hydrogenation (H₂/Pd-C) can selectively reduce the carbon-carbon double bond.

Nucleophilic Additions: The compound undergoes nucleophilic attack at the carbonyl carbon. For example, it reacts with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. Grignard reagents can also add to the carbonyl group, leading to the formation of tertiary alcohols.

Aldol (B89426) Condensations: Due to its enolizable α-hydrogens, this compound can participate in base-catalyzed aldol reactions, allowing for the formation of larger, cross-aldol adducts.

The reactivity of the closely related 2-phenyl-2-butenal (B1236094) in Michael additions and Diels-Alder reactions highlights the potential of this class of compounds in forming complex cyclic and acyclic systems.

Precursor in Polymer Chemistry for Advanced Materials

The application of α,β-unsaturated aldehydes and their derivatives extends into the realm of polymer chemistry. While direct polymerization of this compound is limited due to the reactivity of the aldehyde group, its derivatives serve as valuable monomers. For instance, the reduction of the aldehyde to an alcohol or its conversion to a less reactive functional group can produce a monomer suitable for polymerization. A related compound, 2-phenyl-2-butene, which lacks the aldehyde group, is identified as a hydrocarbon intermediate in polymer synthesis, suggesting a potential pathway where this compound is first deoxygenated and then polymerized. This versatility makes compounds like this compound and its structural analog 4-Methyl-2-Phenyl-2-Pentenal useful in polymer chemistry for creating advanced materials. chemicalbull.com

Intermediate in Chemical Research and Development of New Synthetic Routes

This compound is a frequently used intermediate in chemical research for developing and optimizing new synthetic methodologies. cymitquimica.commade-in-china.com Its synthesis, commonly achieved through an aldol condensation of phenylacetaldehyde (B1677652) with propionaldehyde, is a classic example of carbon-carbon bond formation. google.comgoogle.com Researchers use this and similar compounds to explore reaction conditions, catalyst efficiency, and synthetic pathways. researchgate.net Its well-defined structure and predictable reactivity allow it to be a reliable intermediate, serving as a stepping stone to more complex target molecules in pharmaceutical and agrochemical research. chemicalbull.com The compound's role as an intermediate is crucial for synthesizing various fine chemicals and dyestuffs.

Utilization in Mechanistic Probes and Model Reaction Systems

The distinct reactivity of this compound makes it an excellent model for studying reaction mechanisms. The presence of a conjugated system stabilized by a phenyl group allows researchers to investigate the regioselectivity of nucleophilic attacks, such as the competition between 1,2-addition to the carbonyl group and 1,4-conjugate addition. The steric hindrance provided by the phenyl group can also influence reaction pathways and outcomes, providing valuable insights into structure-activity relationships. Furthermore, related α,β-unsaturated aldehydes have been used in toxicological studies to understand how these reactive molecules interact with biological nucleophiles like glutathione, offering a model for assessing the mechanisms of action for this class of compounds. nih.gov

Interactive Data Table: Research Findings on this compound Reactions

| Reaction Type | Reagent(s)/Conditions | Major Product(s) | Research Focus | Citation(s) |

| Oxidation | Potassium permanganate | 2-Phenyl-2-pentenoic acid | Synthesis of carboxylic acids | |

| Reduction | Sodium borohydride (NaBH₄) | 2-Phenyl-2-pentanol | Selective reduction of aldehyde | |

| Reduction | H₂/Pd-C | 2-Phenylpentanal | Selective hydrogenation of C=C bond | |

| Nucleophilic Addition | Thiosemicarbazide, reflux | Thiosemicarbazone derivative | Formation of C=N bonds | |

| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) | Tertiary alcohol | 1,2-addition to carbonyl | |

| Aldol Condensation | Base catalyst (e.g., Pyrrolidine) | Cross-aldol adducts | C-C bond formation |

Future Research Directions and Emerging Opportunities

Development of Highly Enantioselective and Diastereoselective Catalytic Reactions

While 2-Phenyl-2-pentenal itself is achiral, its derivatives can possess one or more stereocenters, making the development of stereoselective reactions a significant area of future research. The focus will be on creating catalysts that can control the three-dimensional arrangement of atoms with high precision, yielding specific enantiomers or diastereomers.

Enantioselective Catalysis: Chiral aldehyde catalysis has emerged as a powerful strategy in asymmetric synthesis. thieme-connect.comacs.orgthieme-connect.com Future work could involve designing novel chiral organocatalysts, such as secondary amines (e.g., prolinol derivatives), to activate this compound or its precursors towards enantioselective transformations. These catalysts could facilitate reactions like asymmetric Michael additions, where a nucleophile adds to the β-carbon of the unsaturated system, creating a new stereocenter with high enantiomeric excess (ee). Another avenue is the use of chiral N-heterocyclic carbene (NHC) catalysts in conjunction with transition metals like copper or palladium to achieve asymmetric couplings. acs.org

Diastereoselective Strategies: For reactions creating multiple stereocenters, controlling the relative stereochemistry is crucial. Research will likely focus on substrate-controlled and reagent-controlled diastereoselective reactions. For instance, modifying the substituents on the phenyl ring or the pentenal backbone could influence the facial selectivity of incoming reagents. Furthermore, the development of tandem reactions, where a single catalytic system orchestrates multiple bond-forming events with high diastereoselectivity, represents a promising direction. beilstein-journals.org Such strategies are essential for building complex molecular frameworks efficiently. nih.gov

| Catalytic Strategy | Target Reaction Type | Potential Catalyst Class | Desired Outcome |

| Enantioselective Catalysis | Asymmetric Michael Addition | Chiral Secondary Amines | High enantiomeric excess (ee) of the β-substituted product |

| Enantioselective Catalysis | Asymmetric Cross-Coupling | Chiral NHC-Metal Complexes | Formation of specific enantiomers in multi-component reactions acs.org |

| Diastereoselective Catalysis | Tandem Conjugate Addition-Alkylation | Chiral Auxiliaries (e.g., pseudoephedrine) | High diastereomeric excess (de) in α,β-disubstituted products beilstein-journals.org |

| Diastereoselective Catalysis | Diels-Alder Cycloaddition | Lewis Acids with Chiral Ligands | Controlled formation of cyclic adducts with multiple stereocenters |

Integration of this compound into Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and seamless scalability. neuroquantology.comamf.ch Integrating the synthesis and transformation of this compound into automated flow systems is a key opportunity for future development.

Continuous Synthesis: The industrial production of this compound, often achieved through aldol (B89426) condensation, could be significantly optimized using continuous flow reactors. Flow systems allow for precise control over parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and reduced waste. jst.org.in The small reactor volumes enhance safety, especially when handling reactive intermediates or performing exothermic reactions. acs.org

Automated Multi-step Synthesis: A major advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates. umontreal.ca Future research could focus on developing automated platforms where this compound is synthesized in a first reactor module and then directly streamed into subsequent modules for further transformations, such as oxidation, reduction, or cycloaddition reactions. researchgate.net These automated systems can be integrated with real-time monitoring and machine learning algorithms for self-optimization, accelerating the discovery of new derivatives and reaction pathways. researchgate.net

| Feature of Flow Chemistry | Advantage for this compound Synthesis | Research Opportunity |

| Precise Control | Improved yield and selectivity in aldol condensation jst.org.in | Optimization of reaction conditions (temperature, flow rate) using automated systems |

| Enhanced Safety | Safe handling of potentially hazardous reagents and exothermic reactions acs.org | Exploration of high-energy transformations under controlled flow conditions |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production neuroquantology.com | Development of robust, scalable flow processes for commercial manufacturing |

| Automation & Integration | High-throughput screening of reaction conditions and catalysts researchgate.netyoutube.com | Design of multi-step, telescoped syntheses of complex derivatives umontreal.ca |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The conjugated π-system of this compound makes it susceptible to a variety of transformations beyond standard aldehyde and alkene chemistry. rsc.org Future research will delve into uncovering and harnessing novel reactivity patterns.

Pericyclic Reactions: As an electron-deficient alkene, this compound is a potential dienophile in Diels-Alder [4+2] cycloadditions. Future studies could explore its participation in other pericyclic reactions, such as [2+2] cycloadditions with electron-rich olefins or higher-order cycloadditions, to construct complex cyclic and polycyclic systems. The use of photochemical or thermal activation in flow reactors could unlock pathways that are inaccessible under conventional batch conditions. umontreal.ca

Umpolung Reactivity: The aldehyde group is typically an electrophile. Research into umpolung (polarity inversion) strategies, perhaps using N-heterocyclic carbene (NHC) catalysis, could transform the aldehyde carbon into a nucleophilic species. This would enable novel bond formations, such as the synthesis of α-functionalized derivatives that are otherwise difficult to access.

Radical Reactions: The exploration of radical-mediated transformations of this compound is another promising frontier. The conjugated system can participate in radical addition reactions, offering alternative pathways for C-C and C-heteroatom bond formation. Light-mediated photoredox catalysis, a rapidly developing field, could be employed to generate radicals under mild conditions and trigger novel cyclization or functionalization cascades involving this compound.

Advanced Computational Design of this compound Derivatives with Tunable Reactivity

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby guiding experimental design. grnjournal.us Applying these methods to this compound can accelerate the discovery of new derivatives with tailored properties.

Predicting Reactivity and Selectivity: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its derivatives. grnjournal.usnih.gov These calculations can predict the relative reactivity of the different sites in the molecule (e.g., the carbonyl carbon vs. the β-carbon) towards various nucleophiles. rsc.org Furthermore, computational modeling can elucidate the transition states of potential reaction pathways, providing insights into reaction mechanisms and predicting the stereochemical outcome of asymmetric reactions. acs.orgnih.gov

In Silico Design of Derivatives: A significant opportunity lies in the computational design of new this compound derivatives. By systematically modifying substituents on the phenyl ring or the alkyl chain in silico, researchers can tune the electronic and steric properties of the molecule. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the electrophilicity of the conjugated system. This computational screening can identify promising candidates for synthesis that exhibit enhanced reactivity, specific biological activity, or desirable material properties, thereby focusing laboratory efforts on the most promising targets. researchgate.net

| Computational Method | Application to this compound | Objective |

| Density Functional Theory (DFT) | Calculation of molecular orbitals and charge distribution | Predict sites of nucleophilic/electrophilic attack and overall reactivity grnjournal.us |

| Transition State Searching | Modeling reaction pathways and energy barriers | Elucidate reaction mechanisms and predict kinetic favorability acs.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity | Design new derivatives with enhanced potency as potential therapeutic agents nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the interaction of derivatives with biological targets | Understand binding modes and design more effective enzyme inhibitors or receptor ligands nih.gov |

Synergistic Approaches Combining Synthetic, Analytical, and Theoretical Methodologies

The most significant breakthroughs in the study of this compound and its applications will likely arise from synergistic approaches that integrate multiple chemical disciplines. savemyexams.com A holistic research strategy, combining modern organic synthesis, advanced analytical techniques, and computational modeling, will be crucial for unlocking the full potential of this chemical scaffold. alevelchemistry.co.ukphysicsandmathstutor.com

Integrated Workflow: An ideal future workflow would involve the computational design of novel this compound derivatives with desired properties. nih.gov The most promising candidates would then be synthesized using automated flow chemistry platforms, which allow for rapid reaction optimization and production. researchgate.net These systems would incorporate in-line analytical techniques (e.g., IR, NMR, MS) for real-time monitoring of reaction progress and purity. neuroquantology.com The experimental data gathered would then be used to refine the computational models, creating a closed-loop system of design, synthesis, and analysis that accelerates the discovery cycle. This integrated approach ensures that synthetic efforts are efficient, data-rich, and guided by a deep mechanistic understanding.

This multidisciplinary strategy will not only expand the chemical space accessible from this compound but also establish more efficient and sustainable practices for chemical synthesis and discovery.

Q & A

Basic Question

- Spectroscopic Analysis :

- NMR : Confirm α,β-unsaturation (¹H NMR: δ 9.5–10.0 ppm for aldehyde proton; δ 6.0–7.5 ppm for vinyl protons).

- MS : Molecular ion peak at m/z 148 (C₁₁H₁₂O) and fragmentation patterns to validate structure.

- Chromatography : Use chiral GC columns to resolve enantiomers if stereoisomers are present.

Data Validation : Cross-reference with NIST spectral libraries and computational simulations (e.g., DFT for IR/NMR prediction) .

What experimental designs are recommended for assessing this compound’s reactivity in cross-coupling reactions?

Advanced Question

- Control Variables : Vary catalysts (Pd vs. Ni), ligands (phosphine vs. NHC), and solvents (polar aprotic vs. ethers).

- Kinetic Studies : Use in-situ FTIR or UV-Vis to track reaction rates. For example, monitor aldehyde depletion in Heck coupling.

- Contradiction Resolution : If yields diverge between labs, verify moisture levels (anhydrous conditions) or catalyst loading via DOE (Design of Experiments) .

How can researchers address discrepancies in toxicity data for this compound across studies?

Advanced Question

- Data Harmonization : Apply read-across methodologies (e.g., using 2-Methyl-2-pentenal data as an analog) while accounting for structural differences (phenyl vs. methyl groups).

- Endpoint Analysis : Compare dermal sensitization (LLNA assay) vs. systemic toxicity (LD₅₀) across studies. Adjust for solvent carriers (e.g., ethanol vs. DMSO) that alter bioavailability.

- Literature Synthesis : Follow HPV Chemical Challenge Program guidelines for data collection, prioritizing peer-reviewed toxicokinetic studies over computational models .

What computational strategies are effective for modeling this compound’s environmental degradation pathways?

Advanced Question

- Quantum Mechanics (QM) : Use Gaussian or ORCA to simulate hydrolysis/oxidation pathways. Compare activation energies for ozonolysis vs. photolysis.

- Molecular Dynamics (MD) : Model interactions with atmospheric oxidants (OH radicals) using LAMMPS or GROMACS.

- Validation : Cross-check predicted half-lives with experimental GC-MS data from controlled photodegradation chambers .

How should researchers design a study to investigate this compound’s role as a fragrance allergen?

Advanced Question

- In Vitro Assays : Use HaCaT keratinocytes for IL-18 release assays to measure sensitization potential.

- Dose-Response : Apply IFRA’s endpoint-driven safety thresholds (e.g., ≤0.1% in leave-on products) but adjust for phenyl group reactivity via QSAR modeling.

- Ethical Compliance : Follow institutional review board (IRB) protocols for human patch testing, including participant selection criteria and informed consent documentation .

What analytical techniques are optimal for quantifying trace impurities in this compound samples?

Basic Question

- GC-MS/FID : Use DB-5MS columns to separate aldehydes, alcohols, and dimeric byproducts. Calibrate with internal standards (e.g., dodecane).

- HPLC-UV : Detect non-volatile impurities (e.g., carboxylic acids) at 254 nm.

- Quality Control : Adopt pharmacopeial standards (USP-NF) for reagent-grade validation, ensuring ≤0.5% total impurities .

How can researchers reconcile conflicting NMR data for this compound in different solvent systems?

Advanced Question

- Solvent Effects : Analyze chemical shifts in CDCl₃ vs. DMSO-d₆. For example, aldehyde proton shifts vary due to hydrogen bonding in DMSO.

- NOESY Experiments : Confirm spatial proximity of vinyl and phenyl protons to rule out conformational artifacts.

- Collaborative Trials : Share raw data (FIDs) across labs to isolate instrumentation biases (e.g., magnet strength, probe calibration) .

What methodologies are recommended for studying this compound’s stability under varying storage conditions?

Basic Question

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring aldehyde oxidation via peroxide value (PV) tests.

- Light Exposure : Use UV chambers (320–400 nm) to simulate photodegradation, analyzing products via LC-MS.

- Data Reporting : Follow ICH Q1A guidelines for degradation kinetics and Arrhenius plot construction .

How should researchers approach contradictory findings in this compound’s catalytic hydrogenation efficiency?

Advanced Question

- Catalyst Screening : Compare Pd/C, Raney Ni, and PtO₂ under H₂ pressures (1–10 bar). Use in-situ ATR-IR to detect intermediate enol formation.

- Surface Analysis : Perform TEM/XPS on spent catalysts to identify poisoning mechanisms (e.g., sulfur adsorption).

- Statistical Analysis : Apply ANOVA to isolate factors (pressure, temperature) causing yield variations between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.